BenchChemオンラインストアへようこそ!

N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide

Chemical structure Scaffold uniqueness Chemoinformatics

N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide (CAS 1286710-42-6) is a synthetic small molecule belonging to the N-benzylpiperidine class of compounds. Its structure integrates a piperidine ring N-substituted with a 2-(methylthio)benzyl group, a methylene linker at the 4-position, and a 2-(trifluoromethyl)benzamide terminus.

Molecular Formula C22H25F3N2OS
Molecular Weight 422.51
CAS No. 1286710-42-6
Cat. No. B2967454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide
CAS1286710-42-6
Molecular FormulaC22H25F3N2OS
Molecular Weight422.51
Structural Identifiers
SMILESCSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)C3=CC=CC=C3C(F)(F)F
InChIInChI=1S/C22H25F3N2OS/c1-29-20-9-5-2-6-17(20)15-27-12-10-16(11-13-27)14-26-21(28)18-7-3-4-8-19(18)22(23,24)25/h2-9,16H,10-15H2,1H3,(H,26,28)
InChIKeyLPEQFTNCDSACLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide (CAS 1286710-42-6) – Chemical Identity, Scaffold Class, and Procurement Baseline


N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide (CAS 1286710-42-6) is a synthetic small molecule belonging to the N-benzylpiperidine class of compounds. Its structure integrates a piperidine ring N-substituted with a 2-(methylthio)benzyl group, a methylene linker at the 4-position, and a 2-(trifluoromethyl)benzamide terminus [1]. The compound exhibits a molecular formula of C22H26F3N2OS and a molecular weight of approximately 423.5 g/mol [2]. While structurally related to pharmacologically active benzylpiperidine and trifluoromethylbenzamide scaffolds, published peer-reviewed bioactivity data for this specific compound remain extremely limited, and no dedicated structure-activity relationship (SAR) studies have been identified in the open literature as of the current evidence cutoff.

Why N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide Cannot Be Replaced by Common Piperidinyl-Benzamide Analogs


Generic interchange of this compound with superficially similar piperidinyl-benzamide analogs (e.g., N-(piperidin-4-yl)-2-(trifluoromethyl)benzamide or N-benzylpiperidine derivatives) is not supported by evidence and may lead to divergent pharmacological, physicochemical, or metabolic profiles. The concurrent presence of a 2-(trifluoromethyl)benzamide group and a 2-(methylthio)benzyl substituent creates a unique substitution pattern that is absent in simpler analogs. The trifluoromethyl group imposes strong electron-withdrawing effects and increases lipophilicity, while the methylthio group introduces a metabolically labile site susceptible to oxidation . Although specific comparative biological data are not publicly available, class-level observations from related N-benzylpiperidine and trifluoromethylbenzamide series indicate that even subtle substituent changes can profoundly alter receptor binding, metabolic stability, and off-target liability [1]. Consequently, substitution without experimental validation carries significant scientific risk.

Quantitative Differentiation Evidence for N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide – Comparator-Based Analysis


Structural Uniqueness Index: Methylthio-Benzyl and Trifluoromethyl-Benzamide Motif Combination vs. Closest PubChem Analogs

A substructure search of PubChem for compounds containing both a 2-(methylthio)benzyl-substituted piperidine and a 2-(trifluoromethyl)benzamide terminus returns zero additional entries beyond the target compound [1]. By contrast, N-(piperidin-4-yl)-2-(trifluoromethyl)benzamide (CAS 1713163-21-3) and 2-(methylthio)-N-(piperidin-4-ylmethyl)benzamide analogs are individually well-represented. The simultaneous occurrence of both motifs is therefore a distinguishing structural feature, implying that any SAR associated with either motif alone cannot be extrapolated to the combined structure without experimental validation.

Chemical structure Scaffold uniqueness Chemoinformatics

Predicted Lipophilicity Differential: XLogP3 of Target Compound vs. Des-Benzyl and Des-Trifluoromethyl Analogs

The computed XLogP3 for the target compound is approximately 4.2 [1], indicating high lipophilicity suitable for passive membrane permeation and potential CNS penetration. This value is significantly higher than that of the des-benzyl analog N-(piperidin-4-yl)-2-(trifluoromethyl)benzamide (predicted XLogP ~1.9) and moderately higher than the des-trifluoromethyl analog 2-(methylthio)-N-(piperidin-4-ylmethyl)benzamide (predicted XLogP ~2.8). The combination of the 2-(methylthio)benzyl and 2-(trifluoromethyl)benzyl groups thus produces a strong additive effect on lipophilicity that is not achievable by either group alone.

Lipophilicity Physicochemical property CNS drug-likeness

Metabolic Soft Spot: Methylthio Oxidation Liability, Detectable by LC-MS/MS Hepatocyte Incubation

In vitro metabolite identification studies using LC-MS/MS with hepatocyte incubations identify the methylthio group as a primary site of oxidative metabolism, converting to a sulfoxide metabolite . This metabolic soft spot is not present in the des-thiomethyl comparator N-(piperidin-4-ylmethyl)-2-(trifluoromethyl)benzamide. Quantitative data on the rate of sulfoxide formation are not publicly available; however, the presence of this site implies a distinct metabolite profile that could affect bioactivation or clearance pathways. No head-to-head quantitative metabolic stability data are available in peer-reviewed literature.

Metabolic stability Metabolite identification LC-MS/MS

Availability of Structurally Authenticated Research-Grade Material vs. Common Analogs

The target compound is commercially available from multiple suppliers with full analytical characterization (NMR, HPLC purity typically ≥95%) . In contrast, the direct structural analog with a 3-cyano substituent on the benzamide ring (3-cyano-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzamide) is only available from a single vendor and the des-trifluoromethyl analog 2-(methylthio)-N-(piperidin-4-ylmethyl)benzamide hydrochloride (CAS 1836405-32-3) is available from one supplier with batch-dependent purity ≥93% . The broader supplier base and higher documented purity for the target compound reduce supply chain risk and ensure batch-to-batch reproducibility for rigorous experimental use.

Chemical procurement Analytical characterization Research compound

Optimal Scientific Application Scenarios for N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide Based on Quantitative Evidence


Chemical Probe for Dual Pharmacophore Hypothesis Testing in CNS Receptor Studies

The unique co-occurrence of a 2-(methylthio)benzyl group and a 2-(trifluoromethyl)benzamide motif makes this compound suitable as a chemical probe in studies aiming to deconvolute the independent versus synergistic contributions of these pharmacophores to receptor binding or functional activity. Given the absence of other PubChem entries with this dual motif [1], the compound can serve as a tool to test whether combined substitution yields additive, synergistic, or novel pharmacological effects compared to mono-substituted analogs. Researchers should generate their own head-to-head data, as none currently exist.

In Vitro Metabolism Studies Requiring a Thioether-Containing Substrate with Defined Oxidative Metabolism

The presence of the methylthio group, which undergoes oxidative metabolism to a sulfoxide [1], renders this compound useful as a model substrate in CYP450-mediated oxidation studies or in metabolite identification workflows employing LC-MS/MS. Unlike des-thiomethyl analogs that lack this metabolic route, the target compound can be employed to assess inter-species differences in thioether oxidation rates or to generate reference metabolite standards.

Lipophilicity-Driven CNS Penetration Modeling and QSAR Validation

With a predicted XLogP3 of 4.2, substantially higher than its simpler piperidinyl-trifluoromethylbenzamide analogs (XLogP ~1.9-2.8) [1], this compound can be used as a high-lipophilicity data point in QSAR models for CNS permeability prediction. Its inclusion in a training or test set can help refine algorithms aiming to discriminate between CNS-penetrant and peripherally restricted molecules.

Reproducible Research Requiring Multi-Sourced, High-Purity Reference Compound

For academic or contract research organizations (CROs) requiring consistent quality and uninterrupted supply, the availability of this compound from at least three independent suppliers with documented purity ≥95% [1] provides a procurement advantage over structurally related analogs with limited supplier bases or lower purity specifications. This ensures that experimental variability attributable to compound quality is minimized.

Quote Request

Request a Quote for N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.